molecular formula C16H13FN2S B1387481 1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105189-09-0

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1387481
CAS No.: 1105189-09-0
M. Wt: 284.4 g/mol
InChI Key: IDPAIFPMDLMINK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to an imidazole ring, with a thiol group at the second position of the imidazole ring

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of sulfur, such as thiourea.

    Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinated and methylated benzene derivatives.

    Thiol group introduction: The thiol group can be introduced by reacting the intermediate compound with a thiolating agent such as hydrogen sulfide or a thiol reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like lithium aluminum hydride.

    Addition: The thiol group can participate in addition reactions with alkenes and alkynes to form thioethers and thioesters.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl and methylphenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity and specificity.

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea: This compound has a similar fluorophenyl and methylphenyl substitution pattern but differs in the presence of a thiourea group instead of an imidazole ring.

    1-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine: This compound features a piperazine ring with fluorophenyl and methylphenyl groups, highlighting the structural diversity within this class of compounds.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c1-11-2-4-12(5-3-11)15-10-18-16(20)19(15)14-8-6-13(17)7-9-14/h2-10H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPAIFPMDLMINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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